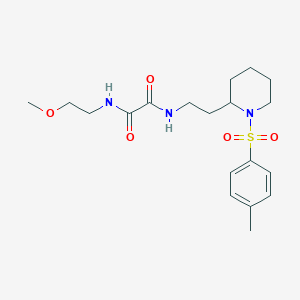

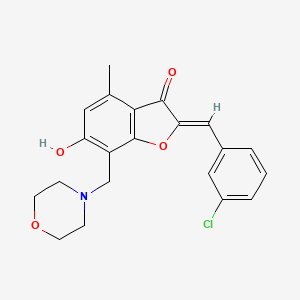

![molecular formula C24H20ClN5O2S B2834689 N-苄基-7-氯-3-[(4-乙基苯基)磺酰][1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 893787-88-7](/img/structure/B2834689.png)

N-苄基-7-氯-3-[(4-乙基苯基)磺酰][1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds often involve the use of hydrazonoyl halides as reagents . These compounds can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学研究应用

腺苷受体拮抗作用

一项基础研究发现了一种高强度的腺苷拮抗剂,CGS 15943,一种与三唑并喹唑啉家族密切相关的化合物。这种化合物在 A1 和 A2 受体上均表现出显着的结合效力,并在豚鼠气管条中对 2-氯腺苷表现出拮抗活性,突出了其在腺苷受体相关生理和病理过程中的研究潜力 (J. Francis 等,1988).

对人 A3 受体亚型的选择性

进一步的发展导致了 CGS15943 的衍生物,这些衍生物对人 A3 受体亚型表现出高亲和力和选择性,这是靶向特定腺苷受体的显着成就。这些衍生物通过在 5-氨基组和其他位置进行修饰,展示了选择性治疗靶向 A3 受体的潜力,强调了三唑并喹唑啉支架在开发受体亚型特异性药物中的效用 (Y. C. Kim,X. Ji,K. Jacobson,1996).

合成与功能化

对三唑并喹唑啉衍生物合成途径的研究揭示了创建具有多种生物活性的新化合物的途径。三唑并[1,5-a]三嗪-7-酮和高度功能化的[1,2,4]三唑的合成展示了这种化学框架的多功能性,从而能够探索广泛的生物学应用 (M. Heras,David Font,A. Linden,J. M. Villalgordo,2003).

抗组胺和抗菌潜力

大量研究探索了三唑并喹唑啉衍生物的抗组胺和抗菌潜力。研究已经确定了该家族中表现出有希望的 H1 抗组胺活性且镇静最小的化合物,以及显着的抗菌和杀线虫特性。这些发现表明三唑并喹唑啉衍生物在开发治疗过敏反应和传染病的新治疗剂中的潜力 (V. Alagarsamy,D. Shankar,S. Murugesan,2008; C. Sanjeeva Reddy,Gaddam Rajesh Kumar,B. Sunitha,2016).

未来方向

The future directions for research on “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the broad spectrum of biological activities exhibited by compounds containing a triazole nucleus , there is potential for the development of new drugs and therapeutic agents.

作用机制

Target of Action

The primary target of N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. This compound acts as a reversible UT-B-selective inhibitor , meaning it binds to UT-B and inhibits its function .

Mode of Action

This compound interacts with its target, UT-B, by binding to an intracellular site in a urea-competitive manner . This means it competes with urea for the same binding site on UT-B, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

The inhibition of UT-B affects the urea transport pathway . Urea is a waste product of protein metabolism and is normally transported out of cells and excreted by the kidneys. By inhibiting UT-B, this compound reduces the efflux of urea, potentially affecting the balance of nitrogenous waste in the body .

Pharmacokinetics

It is known to becell-permeable , suggesting it can readily cross cell membranes to reach its intracellular target . Its impact on bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action would be a decrease in urea transport across cell membranes due to the inhibition of UT-B . This could potentially lead to changes in the concentration of urea within cells and in the extracellular space.

属性

IUPAC Name |

N-benzyl-7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O2S/c1-2-16-8-11-19(12-9-16)33(31,32)24-23-27-22(26-15-17-6-4-3-5-7-17)20-14-18(25)10-13-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNGGCKWFXVKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

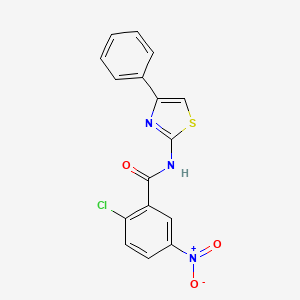

![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)

![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)

![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)

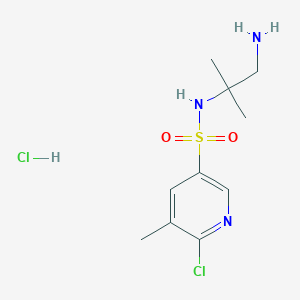

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)

![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)